N-([2,2'-bifuran]-5-ylmethyl)thiophene-3-carboxamide
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Overview
Description
“N-([2,2’-bifuran]-5-ylmethyl)thiophene-3-carboxamide” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophene carboxamides . It’s important to note that the specific compound you’re asking about is not widely studied, and there’s limited information available about it.
Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives play a significant role in the development of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel.
Anticancer Agents
Thiophene derivatives have been used in the synthesis of anticancer agents . They have shown promising results in inhibiting the growth of cancer cells.
Anti-Atherosclerotic Agents
Thiophene derivatives have also been used in the synthesis of anti-atherosclerotic agents . These agents help in reducing the risk of atherosclerosis, a disease in which plaque builds up inside your arteries.
Mechanism of Action
Target of Action
The primary target of N-([2,2’-bifuran]-5-ylmethyl)thiophene-3-carboxamide is the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, which is a part of cellular respiration in the mitochondria .
Mode of Action
N-([2,2’-bifuran]-5-ylmethyl)thiophene-3-carboxamide exhibits potent antitumor activity through the inhibition of mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal process of cellular respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). This can induce apoptosis, or programmed cell death, in cancer cells .
Biochemical Pathways
The compound affects the electron transport chain in the mitochondria by inhibiting the function of mitochondrial complex I . This disruption leads to a decrease in the proton gradient across the mitochondrial membrane, which in turn affects ATP synthesis. The resulting increase in ROS can cause damage to cellular components, including proteins, lipids, and DNA, which can trigger apoptosis in cancer cells .
properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(10-5-7-19-9-10)15-8-11-3-4-13(18-11)12-2-1-6-17-12/h1-7,9H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHSPMAYDKNGAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,2'-bifuran]-5-ylmethyl)thiophene-3-carboxamide |
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